molecular formula C19H19ClN2O3 B2763799 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-prop-2-ynoxypyran-4-one CAS No. 898464-71-6

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-prop-2-ynoxypyran-4-one

Cat. No. B2763799
CAS RN: 898464-71-6
M. Wt: 358.82
InChI Key: WEVFIVNNQTWUHW-UHFFFAOYSA-N
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Description

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-prop-2-ynoxypyran-4-one, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies aimed at exploring its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Scientific Research Applications

Piperazine, a common structural motif, plays a crucial role in agrochemicals and pharmaceuticals due to its ability to modulate the pharmacokinetic properties of drug substances. Incorporating piperazine into biologically active compounds often involves Mannich reactions . These compounds find applications across various disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. Additionally, the piperazine ring contributes to potential treatments for Parkinson’s and Alzheimer’s diseases, as well as known antibiotic drugs like Ciprofloxacin and Ofloxacin. Notably, piperazine is also used illicitly as a psychoactive substance .

Synthesis and Characterization

The novel compound 2-[[4-(4-bromophenyl)piperazin-1-yl]methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is synthesized via a three-step protocol. Its structure is confirmed through HRMS, IR, and 1H/13C NMR experiments .

Antibacterial Activity

Derivatives of 1,2,4-triazole with a piperazine moiety have exhibited promising antibacterial activity. Further studies on this compound’s antibacterial properties could provide valuable insights .

Fungicidal Activity

While the compound shows no antifungal activity against certain strains, it displays fungicidal activity against others. Investigating its mode of action and potential applications in antifungal therapies would be worthwhile .

Potential Use in Benign Prostatic Hyperplasia (BPH)

Arylpiperazine-containing compounds, including naftopidil, are used to treat BPH. Naftopidil, an arylpiperazine ether derivative, acts as an adrenergic receptor antagonist and is widely used in Japan .

Future Prospects

Exploring additional applications, such as its effects on neurodegenerative diseases or other therapeutic areas, could reveal further potential for this compound .

Mechanism of Action

Target of Action

The primary targets of this compound are the 5-hydroxytryptamine receptors , also known as serotonin receptors . These receptors play a crucial role in regulating mood, anxiety, sleep, and other physiological functions.

Mode of Action

The compound interacts with its targets by binding to the serotonin receptors, specifically the 5-hydroxytryptamine receptor 2A . This interaction can lead to changes in the receptor’s activity, potentially influencing the transmission of signals in the nervous system.

Pharmacokinetics

Piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-prop-2-ynoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-2-10-24-19-14-25-17(12-18(19)23)13-21-6-8-22(9-7-21)16-5-3-4-15(20)11-16/h1,3-5,11-12,14H,6-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVFIVNNQTWUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-prop-2-ynoxypyran-4-one

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